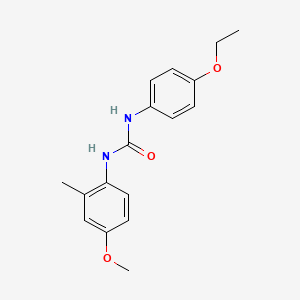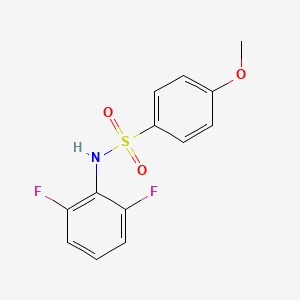
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide, also known as BFA or Brefeldin A, is a natural fungal metabolite that has been widely used in scientific research. It is a potent inhibitor of protein transport and has been used to study intracellular protein trafficking pathways. BFA has also been shown to have anti-cancer properties and is being investigated as a potential therapeutic agent.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide works by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the ER to the Golgi apparatus. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide binds to a specific site on ARF, preventing it from interacting with other proteins and disrupting the formation of transport vesicles.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects on cells. It can induce the unfolded protein response, leading to the upregulation of chaperone proteins that help to fold misfolded proteins. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also inhibit the secretion of cytokines and chemokines, leading to reduced inflammation. In addition, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide in lab experiments is its ability to selectively block protein transport pathways, allowing researchers to study the mechanisms of protein trafficking and the effects of protein misfolding on cellular function. However, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also have off-target effects on other cellular processes, making it important to use appropriate controls and to interpret results carefully.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a clinical treatment. Another area of interest is the development of new N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide analogs with improved potency and selectivity, which could be used to study protein trafficking pathways in more detail. Finally, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Synthesis Methods
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can be synthesized by several methods, including fermentation of the fungus Eupenicillium brefeldianum, chemical synthesis, and semi-synthesis. The most common method of synthesis involves fermentation of the fungus, followed by extraction and purification of the compound.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study protein trafficking pathways in cells. It is commonly used to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This allows researchers to study the mechanisms of protein transport and the effects of protein misfolding on cellular function.
properties
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKXJKTYWFOMZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)

